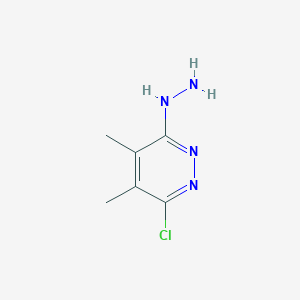
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine
描述
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine is a chemical compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol . It is a pyridazine derivative, characterized by the presence of a chloro group at the 3-position, hydrazinyl group at the 6-position, and two methyl groups at the 4 and 5 positions on the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine typically involves the reaction of 3-chloro-4,5-dimethylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction proceeds as follows:
- Dissolve 3-chloro-4,5-dimethylpyridazine in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 6-hydrazinyl-4,5-dimethylpyridazine.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: 6-Hydrazinyl-4,5-dimethylpyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
相似化合物的比较
Similar Compounds
- 3-Chloro-4,5-dimethylpyridazine
- 6-Hydrazinyl-4,5-dimethylpyridazine
- 3-Chloro-6-methylpyridazine
Uniqueness
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine is unique due to the presence of both chloro and hydrazinyl groups on the pyridazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also distinguish it from other similar compounds .
属性
IUPAC Name |
(6-chloro-4,5-dimethylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQGBKWNXRDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1NN)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2660726.png)
![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660728.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2660732.png)
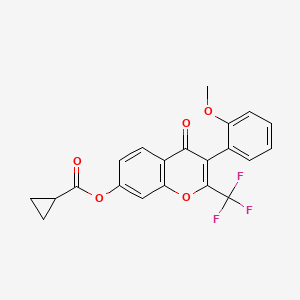
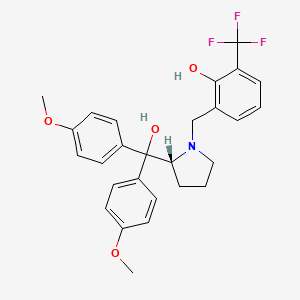
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)
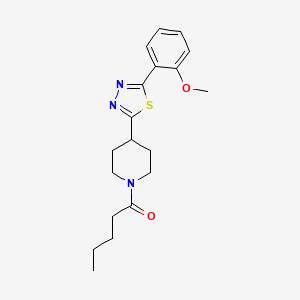
![methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate](/img/structure/B2660741.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea](/img/structure/B2660745.png)
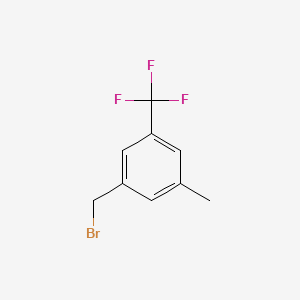
![benzyl 2-[8-(butan-2-yl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2660747.png)
sulfamoyl}benzamide](/img/structure/B2660748.png)
